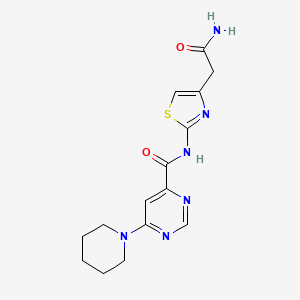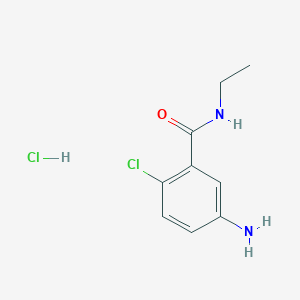
2-(N-methylmethylsulfonamido)-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
: 2-(N-methylmethylsulfonamido)-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is an intriguing organic compound. It features a diverse range of functional groups and heterocycles, making it a focal point for both synthetic chemists and researchers.
Preparation Methods
: Synthetic routes and reaction conditions: The synthesis of this compound often involves multi-step reactions, starting with the preparation of individual functional groups, such as sulfonamides and thiadiazoles. Typically, an alkylation reaction introduces the N-methylmethylsulfonamido group, followed by the formation of the thiadiazole ring through cyclization reactions involving thiosemicarbazides and acyl chlorides. Industrial production methods: Industrial methods favor high-yield, cost-effective synthesis routes, often involving batch or continuous flow processes. Precise control of reaction conditions like temperature, pressure, and pH is crucial to maximize yields and minimize by-products.
Chemical Reactions Analysis
: Types of reactions: This compound can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction reactions. The presence of multiple functional groups allows for diverse reactivity. Common reagents and conditions: Oxidizing agents like hydrogen peroxide or permanganate, and reducing agents such as lithium aluminum hydride, are frequently used. The reactions typically occur under mild conditions to prevent decomposition. Major products: Oxidation might yield sulfoxides or sulfones, while reduction could result in the formation of thioethers or amines.
Scientific Research Applications
: This compound finds applications across several fields. In chemistry, it's used as a building block for complex molecule synthesis. In biology and medicine, its structural diversity allows for exploration as a potential pharmaceutical agent, particularly for its antimicrobial and anti-inflammatory properties. Industrially, it serves as a precursor for materials with specific electronic properties or as catalysts in organic reactions.
Mechanism of Action
: The mechanism of action is highly dependent on the specific application. In antimicrobial research, it targets bacterial cell walls or specific enzymes, disrupting their function. Molecular pathways often involve interactions with nucleophilic sites, leading to the inactivation of essential biological molecules.
Comparison with Similar Compounds
: Compared to other sulfonamide-based compounds, 2-(N-methylmethylsulfonamido)-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide offers unique reactivity due to its thiadiazole ring and pyridine moiety. Similar compounds might include sulfonamides like sulfamethoxazole and thiadiazole derivatives, but they lack the combined functional diversity found in this compound.
Properties
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3S3/c1-17(23(2,19)20)7-10(18)14-11-15-16-12(22-11)21-8-9-4-3-5-13-6-9/h3-6H,7-8H2,1-2H3,(H,14,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIHLGNFFOIHOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NN=C(S1)SCC2=CN=CC=C2)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((2-chlorobenzyl)thio)-5-(3,4-dimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2360752.png)




![2-[2-(ADAMANTAN-1-YL)ACETAMIDO]-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-4-METHYLPENTANAMIDE](/img/structure/B2360758.png)
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-fluorophenyl)propanamide](/img/structure/B2360759.png)
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]prop-2-enoic acid](/img/structure/B2360764.png)
![(3S,5S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylmorpholine-3-carboxylic acid](/img/structure/B2360765.png)

![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2360767.png)



